molecular formula C6H5BrN2O2 B3021714 3-Bromo-5-nitroaniline CAS No. 55215-57-1

3-Bromo-5-nitroaniline

Cat. No.: B3021714
CAS No.: 55215-57-1
M. Wt: 217.02 g/mol
InChI Key: GWLFQPJKTXGLGD-UHFFFAOYSA-N
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Description

3-Bromo-5-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a nitro group at the fifth position. This compound is of significant interest due to its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitroaniline typically involves a multi-step process starting from benzene. The general steps include:

    Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: Nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

    Bromination: Aniline undergoes bromination in the presence of bromine and a suitable solvent to yield 3-Bromoaniline.

    Nitration: Finally, 3-Bromoaniline is nitrated again to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in a suitable solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Scientific Research Applications

3-Bromo-5-nitroaniline finds applications in several scientific research areas:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: The compound is used in biochemical assays and studies to understand the interaction of brominated and nitrated aromatic compounds with biological systems.

    Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological activities, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-nitroaniline is unique due to the presence of both bromine and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and specific interactions in biological systems. These features make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-bromo-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLFQPJKTXGLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212882
Record name ar-Bromo-ar-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63460-07-1
Record name ar-Bromo-ar-nitrobenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ar-Bromo-ar-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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